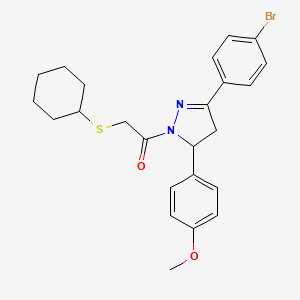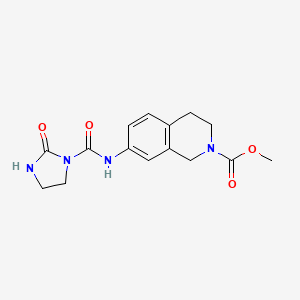
2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been extensively explored. For instance, Vinaya et al. (2008) synthesized a series of novel substituted benzamides to determine their antibacterial activities and possible structure-activity relationships. These compounds were characterized using H-1-NMR, FTIR, and elemental analysis, highlighting the methodology for synthesizing complex molecules that share structural similarities with the compound of interest (Vinaya et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds plays a crucial role in their biological activity. Shim et al. (2002) performed a detailed analysis of the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, utilizing molecular orbital methods to understand the conformational preferences and potential bioactivity of these molecules (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of similar benzamide derivatives have been studied in various contexts. For example, Vinaya et al. (2009) investigated the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, providing insights into the chemical reactivity of these compounds against pathogens (Vinaya et al., 2009).
科学的研究の応用
Synthesis and Chemical Transformations
Research highlights the significance of sulfinamides, like tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, including piperidines. Such methodologies are crucial for creating structurally diverse compounds that are foundational in natural products and therapeutic agents (Philip et al., 2020). The exploration of sulfonyl and benzamide functionalities often involves investigating novel synthetic pathways for developing potential pharmaceuticals, reflecting the broader applicability of these chemical moieties in drug discovery and development.
Biological Activity and Therapeutic Potential
Compounds with the sulfonyl group, like sulfonamides, exhibit a wide range of biological activities and have been part of many clinically used drugs. This class includes diuretics, carbonic anhydrase inhibitors, antiepileptics, and others, demonstrating the sulfonyl group's versatility in drug design. Newly launched drugs and those under investigation continue to explore the sulfonyl functionality for therapeutic applications, indicating ongoing research interest in this area (Carta et al., 2012).
Advanced Oxidation Processes
In the realm of environmental science, the study of advanced oxidation processes (AOPs) utilizing persulfate-based systems reflects the growing interest in applying chemical principles for environmental remediation. These systems, capable of degrading a wide range of organic pollutants, showcase the potential of employing sulfonyl-bearing compounds in addressing environmental challenges (Lee et al., 2020).
Drug Metabolism and Toxicology
Understanding the metabolism and potential toxicological aspects of compounds with complex structures, including those related to "2,4-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide," is critical. Studies on compounds like saracatinib, which contains a piperazine group and a benzodioxole group, provide insights into the metabolic pathways, including bioactivation to form reactive intermediates. Such research is fundamental for assessing drug safety and efficacy (Attwa et al., 2018).
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
It is known that piperidine derivatives can bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
It is known that indole derivatives, which share a similar structure to this compound, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole and piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
2,4-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-13-4-5-14(15(10-13)23-2)16(19)17-11-12-6-8-18(9-7-12)24(3,20)21/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMZVZZIGSWVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

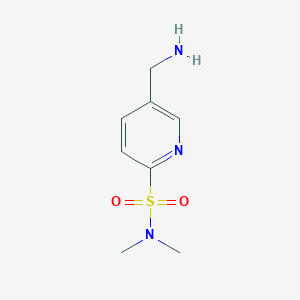
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484280.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484282.png)
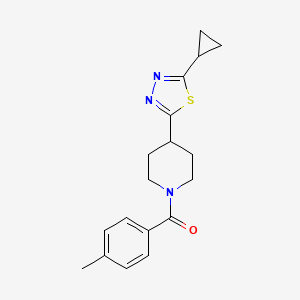
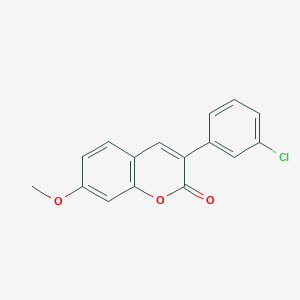
![(2-Methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine](/img/structure/B2484289.png)
![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)
![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)
